molecular formula C19H20F3N3O2 B2729965 3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one CAS No. 2380095-55-4

3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one

Cat. No.: B2729965
CAS No.: 2380095-55-4
M. Wt: 379.383
InChI Key: YZUIVZFKOXBUDE-UHFFFAOYSA-N
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Description

3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-(trifluoromethyl)pyrimidine.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the pyrimidine derivative reacts with piperidine under controlled conditions.

    Formation of the Phenylpropanone Moiety: The final step involves the attachment of the phenylpropanone group through a series of reactions, including Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenylpropanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are known to enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one is unique due to its combination of a trifluoromethyl group, a pyrimidine ring, and a piperidine ring, which together confer specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

3-phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)16-8-11-23-18(24-16)27-15-9-12-25(13-10-15)17(26)7-6-14-4-2-1-3-5-14/h1-5,8,11,15H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUIVZFKOXBUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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